Product packaging for 2-Methoxy-1,3,4-trimethylbenzene(Cat. No.:CAS No. 21573-36-4)

2-Methoxy-1,3,4-trimethylbenzene

Cat. No.: B1583464
CAS No.: 21573-36-4
M. Wt: 150.22 g/mol
InChI Key: MIOQAXCZXWHELT-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Aromatic Compounds in Contemporary Chemical Science

Substituted aromatic compounds are fundamental to modern chemical science due to their unique electronic properties and versatile reactivity. numberanalytics.com The benzene (B151609) ring's delocalized π-electron system provides a stable core that can be electronically modified by the addition of various substituents. pressbooks.pub These substituents can either donate or withdraw electron density from the ring, thereby influencing its reactivity towards electrophilic or nucleophilic attack. lumenlearning.com This ability to fine-tune the electronic nature of the aromatic ring makes these compounds invaluable building blocks in the synthesis of complex organic molecules with specific desired properties. numberanalytics.comnumberanalytics.com Their applications span from the development of advanced materials like polymers and liquid crystals to the creation of life-saving pharmaceuticals. numberanalytics.comopenaccessjournals.com

Isomeric Considerations and Structural Relationships within Trimethylbenzene Derivatives

2-Methoxy-1,3,4-trimethylbenzene is one of several isomers of methoxy-substituted trimethylbenzenes. The parent trimethylbenzene structure itself has three possible isomers depending on the arrangement of the three methyl groups around the benzene ring: 1,2,3-trimethylbenzene (B126466) (hemimellitene), 1,2,4-trimethylbenzene (B165218) (pseudocumene), and 1,3,5-trimethylbenzene (mesitylene). wikipedia.orgvedantu.com Each of these can be further substituted with a methoxy (B1213986) group at different positions, leading to a variety of structural isomers. For instance, mesitylene (B46885) can be methoxylated to form 2-methoxy-1,3,5-trimethylbenzene. nist.gov The structural relationship between these isomers is defined by the relative positions of the four substituents on the benzene ring. These positional differences, while seemingly minor, can lead to significant variations in the physical and chemical properties of the compounds, including their boiling points, melting points, and reactivity patterns. wikipedia.orgnih.gov

PropertyValue
IUPAC Name This compound
Other Names 2,3,6-Trimethylanisole
CAS Number 21573-36-4
Chemical Formula C10H14O
Molecular Weight 150.22 g/mol
InChI Key MIOQAXCZXWHELT-UHFFFAOYSA-N
Physical Form Liquid
Purity 98%
Storage Sealed in dry, room temperature

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O B1583464 2-Methoxy-1,3,4-trimethylbenzene CAS No. 21573-36-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-1,3,4-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7-5-6-8(2)10(11-4)9(7)3/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOQAXCZXWHELT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343695
Record name 2,3,6-Trimethylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21573-36-4
Record name 2,3,6-Trimethylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 2 Methoxy 1,3,4 Trimethylbenzene

Established Synthetic Routes to the Compound

The traditional synthesis of 2-Methoxy-1,3,4-trimethylbenzene often relies on multi-step sequences starting from simpler, commercially available aromatic precursors. These routes are built upon fundamental reactions in organic chemistry, including the manipulation of directing group effects in electrophilic aromatic substitutions and the strategic use of halogenated intermediates.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a cornerstone of arene functionalization. The synthesis of this compound can be envisioned through EAS pathways where the directing effects of the substituents—one methoxy (B1213986) group and three methyl groups—are strategically leveraged. Both methoxy and methyl groups are activating and ortho-, para-directing.

A logical precursor for the synthesis is 2,3,6-trimethylphenol (B1330405). The final step would be a simple O-methylation of the phenolic hydroxyl group. The synthesis of 2,3,6-trimethylphenol itself can be achieved through the methylation of m-cresol (B1676322).

Alternatively, a Friedel-Crafts alkylation of a less substituted anisole (B1667542) derivative could be employed. mt.com However, controlling the regioselectivity of introducing three methyl groups onto an anisole ring can be challenging due to the strong activating nature of the methoxy group, which can lead to polyalkylation and isomeric mixtures. libretexts.org A related industrial process, the synthesis of 2,4,6-trimethylaniline, is achieved by the selective nitration of mesitylene (B46885), followed by the reduction of the nitro group, showcasing the feasibility of selective electrophilic substitution on a trimethylated benzene (B151609) ring. wikipedia.org

The general mechanism for EAS reactions, such as Friedel-Crafts alkylation, involves the generation of an electrophile (e.g., a carbocation from an alkyl halide and a Lewis acid), which is then attacked by the electron-rich aromatic ring. mt.comlibretexts.org A subsequent deprotonation step restores the aromaticity of the ring. mt.com

Regioselective Alkylation and Methylation Techniques for Anisole Derivatives

Achieving high regioselectivity is a significant challenge in the synthesis of polysubstituted aromatics. For anisole derivatives, modern catalytic methods have been developed to control the position of alkylation. For instance, cationic imidazolin-2-iminato scandium(III) alkyl complexes have been shown to be effective catalysts for the highly regioselective C-H alkylation of anisoles with olefins. wikipedia.org These catalysts can direct the alkylation to specific positions, offering a more controlled alternative to traditional Friedel-Crafts conditions. wikipedia.org

The methylation of phenols is a well-established and highly regioselective method to produce the corresponding anisoles. The synthesis of 2,3,6-trimethylphenol, a direct precursor to the target molecule, can be accomplished by the vapor-phase methylation of m-cresol using methanol (B129727) in the presence of metal oxide catalysts. For example, a Cr₂O₃ doped Fe₂O₃-V₂O₅ catalyst has been shown to be highly effective for this transformation, achieving high conversion and selectivity. rsc.org The subsequent O-methylation of the resulting 2,3,6-trimethylphenol to this compound is a standard and high-yielding reaction, often using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. chemicalbook.com

Table 1: Catalytic Systems for Phenol (B47542) Methylation

Catalyst SystemSubstrateProductConversion (%)Selectivity (%)Reference
Cr₂O₃-Fe₂O₃-V₂O₅m-Cresol2,3,6-Trimethylphenol99.294.6 rsc.org
Magnesium OxidePhenol/o-Cresol2,6-Xylenol-High

Data for magnesium oxide catalyst indicates high selectivity for ortho-methylation without specific conversion percentages provided in the source.

Approaches involving Halogenated Precursors

Halogenated aromatic compounds serve as versatile precursors in organic synthesis, often enabling transformations that are difficult to achieve directly. A potential route to this compound could involve a halogenated trimethylbenzene intermediate. For example, starting with 1-bromo-2,3,4-trimethylbenzene, the methoxy group could be introduced via a nucleophilic aromatic substitution or, more commonly, through a palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction with methanol or a methoxide (B1231860) salt.

The synthesis of halogenated aromatic building blocks is well-documented. For instance, methods for preparing halogenated benzene-1,2,3,4-tetracarboxylic diimides from dihalobenzene-1,2,3,4-tetracarboxylic acids have been developed, demonstrating the manipulation of halogenated aromatics. uomisan.edu.iq While direct halogenation of trimethylbenzene might lead to a mixture of isomers, specific isomers can often be prepared through directed ortho-metalation followed by halogenation or other multi-step sequences. Once the halogenated precursor is obtained, its conversion to the final product is typically efficient. For example, the palladium-catalyzed reaction of bromomesitylene with potassium hydroxide (B78521) is a known route to mesitol (2,4,6-trimethylphenol), illustrating the viability of C-O bond formation from an aryl halide.

Development of Novel and Green Synthesis Approaches

In line with the principles of green chemistry, recent research has focused on developing more efficient, sustainable, and environmentally benign synthetic methods. This includes the use of advanced catalytic systems and the implementation of process intensification strategies like telescoped reactions.

Catalytic Methods in Methoxy-trimethylbenzene Synthesis

Modern synthetic chemistry increasingly relies on catalysis to improve reaction efficiency, selectivity, and sustainability. As mentioned previously, scandium-based catalysts provide a highly regioselective method for the C-H alkylation of anisoles. wikipedia.org Similarly, the development of robust metal oxide catalysts for the gas-phase methylation of phenols represents a significant advancement over stoichiometric reagents. rsc.org

Heterogeneous catalysts are particularly attractive from a green chemistry perspective as they can be easily separated from the reaction mixture and potentially reused. The synthesis of 2-methylbenzimidazole (B154957) from 2-nitroaniline (B44862) and ethanol (B145695) over a magnesium-modified Cu-Pd/γ-Al₂O₃ catalyst is an example of a heterogeneous catalytic system that facilitates complex transformations in a single step. mdpi.com Such catalytic systems, which promote cascade reactions involving reduction, condensation, and cyclization, could inspire novel routes to substituted anisoles. Green synthesis principles also encourage the use of less toxic reagents and solvents. For example, the use of dimethyl carbonate (DMC) as a green methylating agent for phenols is a safer alternative to traditional reagents like dimethyl sulfate. chemicalbook.com

Telescoped Reaction Sequences and Process Intensification

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. mdpi.com Two key strategies in this area are telescoped reactions and continuous flow synthesis.

Continuous flow synthesis, where reagents are continuously pumped through a reactor (e.g., a heated tube or a column packed with a catalyst), offers several advantages over traditional batch processing. rsc.org These include superior heat and mass transfer, improved safety for handling hazardous intermediates, and easier scalability. nih.govnih.gov The Friedel-Crafts reaction, a key step in many aromatic syntheses, is one of the processes that can benefit from process intensification techniques like reactive distillation or the use of supercritical fluids. mdpi.com A continuous flow process for the alkylation of an anisole derivative or the methylation of a trimethylphenol could lead to a more efficient and scalable synthesis of this compound. rsc.org

Precursor Chemistry and Intermediate Derivatization in Synthesis

The principal and most direct precursor for the synthesis of this compound is 2,3,6-trimethylphenol. The accessibility and purity of this phenol are critical for the successful synthesis of the target anisole.

Precursor Synthesis:

Industrially, 2,3,6-trimethylphenol is produced through the vapor-phase methylation of m-cresol using methanol as the methylating agent. researchgate.netwikipedia.org This reaction is typically conducted over a solid acid catalyst, often a modified iron oxide or alumina-based catalyst, at elevated temperatures. researchgate.netwikipedia.org For academic purposes, the commercially available 2,3,6-trimethylphenol is generally used as the starting material.

Intermediate Derivatization in Williamson Ether Synthesis:

A cornerstone of ether synthesis, the Williamson ether synthesis, is a primary method for the O-methylation of 2,3,6-trimethylphenol. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov The critical step of intermediate derivatization involves the conversion of the weakly acidic phenolic hydroxyl group into a potent nucleophile, the corresponding phenoxide ion.

This is achieved by treating 2,3,6-trimethylphenol with a suitable base. The choice of base is crucial and can range from strong bases like sodium hydride (NaH), which irreversibly deprotonates the phenol, to alkali hydroxides such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The resulting 2,3,6-trimethylphenoxide is a more powerful nucleophile than the parent phenol and is poised to react with a methylating agent.

The derivatization can be represented as follows: (CH₃)₃C₆H₂OH + Base → (CH₃)₃C₆H₂O⁻Na⁺ + H-Base⁺

This in-situ generated phenoxide is the key reactive intermediate that subsequently attacks the methylating agent.

Optimization of Reaction Conditions and Yields for Academic Scale

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of reaction conditions. Key variables include the choice of methylating agent, base, solvent, temperature, and reaction time. The goal is to maximize the yield of the desired O-methylated product while minimizing potential side reactions.

Williamson Ether Synthesis:

In the context of the Williamson ether synthesis, a primary methyl halide, such as methyl iodide (CH₃I), is a common and effective methylating agent. The reaction involves the SN2 attack of the 2,3,6-trimethylphenoxide intermediate on the methyl iodide.

(CH₃)₃C₆H₂O⁻Na⁺ + CH₃I → (CH₃)₃C₆H₂OCH₃ + NaI

To enhance the yield on an academic scale, several factors can be optimized. The choice of solvent is important; polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) can accelerate SN2 reactions. The reaction temperature is typically kept moderate to prevent potential side reactions. The following table illustrates how reaction parameters can be varied to optimize the yield.

Table 1: Optimization of Williamson Ether Synthesis for this compound

Parameter Variation Effect on Yield Rationale
Base NaH vs. NaOH/KOH NaH often gives higher yields Irreversible deprotonation creates a higher concentration of the nucleophilic phenoxide.
Solvent DMF vs. Ethanol DMF generally leads to higher yields Polar aprotic solvents favor the SN2 mechanism by not solvating the nucleophile as strongly as protic solvents.
Temperature Room Temp vs. 50-100 °C Moderate heating can increase the reaction rate Balances reaction rate with potential for side reactions.

| Methylating Agent | CH₃I vs. (CH₃)₂SO₄ | Both are effective, CH₃I is common in labs | Dimethyl sulfate is also a potent methylating agent but is more toxic. |

Methylation with Dimethyl Carbonate (DMC):

An environmentally friendlier and less hazardous alternative to traditional methylating agents is dimethyl carbonate (DMC). The O-methylation of phenols using DMC can be effectively carried out, even for sterically hindered substrates, under phase-transfer catalysis (PTC) conditions.

The reaction typically involves heating the phenol with an excess of DMC in the presence of a base, such as potassium carbonate (K₂CO₃), and a phase-transfer catalyst, like tetrabutylammonium (B224687) bromide (TBAB). The phase-transfer catalyst facilitates the transfer of the phenoxide ion from the solid or aqueous phase to the organic phase where the reaction with DMC occurs.

Optimization of this method involves adjusting the catalyst loading, temperature, and reaction time.

Table 2: Optimization of DMC-Based Methylation for this compound

Parameter Variation Effect on Yield Rationale
Catalyst Presence of TBAB Significantly increases yield The phase-transfer catalyst is crucial for transporting the phenoxide to the reaction site.
Base K₂CO₃ Effective and commonly used Provides the basic conditions necessary for phenoxide formation.
Temperature 90 °C vs. 130 °C Higher temperatures generally increase the reaction rate and yield DMC has a boiling point of 90 °C, so reactions at higher temperatures may need to be performed under pressure.

| DMC | Used as both reagent and solvent | Using DMC in excess drives the reaction forward | Ensures complete conversion of the phenol. |

By systematically adjusting these parameters, the synthesis of this compound can be optimized to achieve high yields on an academic laboratory scale, providing an efficient route to this valuable chemical compound.

Reaction Mechanisms and Comprehensive Reactivity Studies

Mechanistic Investigations of Electrophilic Aromatic Substitution on 2-Methoxy-1,3,4-trimethylbenzene

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the regioselectivity of this reaction on substituted benzenes is a well-established phenomenon. In the case of this compound, the interplay between the electron-donating methoxy (B1213986) group and the activating methyl groups governs the position of electrophilic attack.

The methoxy (-OCH3) group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution. libretexts.org This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions. libretexts.org This increased nucleophilicity makes these positions more susceptible to attack by electrophiles. libretexts.orgyoutube.com

Similarly, methyl (-CH3) groups are also activating and ortho-, para-directing, albeit to a lesser extent than the methoxy group. libretexts.org They exert their influence primarily through an inductive effect, donating electron density to the ring.

In this compound, the substituents direct incoming electrophiles to specific positions on the aromatic ring. The combined directing effects of the methoxy and methyl groups lead to a high degree of regioselectivity. Generally, electron-donating groups favor substitution at the ortho and para positions. youtube.com All activating groups are considered ortho-/para-directors. libretexts.org

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentTypeDirecting Effect
-OCH3 (Methoxy)ActivatingOrtho, Para
-CH3 (Methyl)ActivatingOrtho, Para

The steric hindrance from the existing methyl groups can also play a role in the regioselectivity, often favoring substitution at the less sterically hindered para position over the ortho positions. libretexts.org

The activating nature of the methoxy and methyl groups not only directs the position of substitution but also influences the reaction rate. The increased electron density in the aromatic ring makes it more reactive towards electrophiles, leading to faster reaction rates compared to unsubstituted benzene. libretexts.org

The stability of the intermediate carbocation, known as the arenium ion or sigma complex, is a key factor in determining the reaction pathway. nih.gov For ortho and para attack, the positive charge in the arenium ion can be delocalized onto the oxygen atom of the methoxy group, a highly stabilizing interaction. This stabilization lowers the activation energy for the formation of the ortho and para intermediates, making these pathways kinetically favored.

Thermodynamically, the relative stability of the final substituted products can also influence the product distribution, although the kinetic control via the stability of the arenium ion is often the dominant factor in electrophilic aromatic substitution.

Oxidation and Degradation Pathways

The atmospheric fate of this compound is primarily governed by its reaction with hydroxyl (OH) radicals, a key oxidant in the troposphere. copernicus.orgrsc.org This oxidation process can lead to the formation of secondary organic aerosols (SOA), which have significant impacts on air quality and climate. copernicus.orgcopernicus.org

The primary daytime loss process for this compound in the atmosphere is its reaction with the OH radical. copernicus.org This reaction can proceed via two main pathways: OH addition to the aromatic ring and H-atom abstraction from the methyl or methoxy groups. rsc.org The addition of the OH radical to the aromatic ring is the dominant pathway. rsc.org The initially formed TMB-OH adducts can then react with molecular oxygen. rsc.orgrsc.org

Quantum chemistry calculations have shown that OH addition to the C1, C3, and C5 positions of 1,2,4-trimethylbenzene (B165218) are the most favorable initial steps. rsc.org The subsequent reactions of the resulting adducts with O2 lead to the formation of phenolic compounds and peroxy radicals. rsc.org

Recent studies have highlighted the importance of autoxidation in the atmospheric oxidation of aromatic compounds like trimethylbenzenes. copernicus.org Autoxidation involves a series of intramolecular hydrogen shifts and O2 additions, leading to the formation of highly oxygenated molecules (HOMs). copernicus.orgcopernicus.org These HOMs can contribute significantly to the formation of new particles and the growth of existing aerosols. copernicus.org

Furthermore, the peroxy radicals (RO2) formed during the oxidation process can undergo accretion reactions, where two RO2 radicals combine to form larger, more highly oxygenated products (C18 products in the case of trimethylbenzene). copernicus.org The accretion of C9 peroxy radicals is a significant pathway for aromatics with meta-substituents. copernicus.org

The presence of nitrogen oxides (NOx = NO + NO2) in the atmosphere can significantly alter the oxidation pathways of aromatic compounds. copernicus.orgcopernicus.org NOx can react with the peroxy radicals formed during oxidation, competing with the autoxidation and accretion pathways. researchgate.net

The reaction of RO2 with nitric oxide (NO) can lead to the formation of organonitrates (RONO2) or alkoxy radicals (RO) and nitrogen dioxide (NO2). researchgate.net The formation of organonitrates is an important sink for both NOx and volatile organic compounds in the atmosphere. copernicus.org High concentrations of NOx have been shown to suppress the formation of highly oxygenated molecules and accretion products, while enhancing the formation of organonitrates. copernicus.orgcopernicus.org This shift in the product distribution can have a significant impact on the formation and properties of secondary organic aerosols. copernicus.org

Halogenation Reactions and Stereochemical Considerations

There is a lack of specific studies on the halogenation of this compound. In general, the halogenation of aromatic compounds like benzene requires a catalyst, such as iron or aluminum halides, to polarize the halogen molecule and create a stronger electrophile. researchgate.netrsc.org The reaction proceeds via an electrophilic aromatic substitution mechanism, where the halogen atom replaces a hydrogen atom on the aromatic ring. alfa-chemistry.com For substituted benzenes, the position of substitution is directed by the existing groups on the ring. researchgate.net

Given the activating and ortho-, para-directing nature of the methoxy and methyl groups, it would be expected that halogenation would occur at the most sterically accessible and electronically enriched positions on the ring. However, without experimental data, the precise regioselectivity and any potential stereochemical considerations for this compound remain speculative. Research on related, highly substituted compounds, such as 3,5-dichloro-2,4,6-trimethylanisole, indicates that electrophilic chlorination can lead to the formation of cyclohexadienone derivatives, suggesting that non-conventional reaction pathways might also be possible for this compound. google.com

Other Significant Transformation Reactions (e.g., Nitration, Sulfonation)

Similarly, detailed experimental results for the nitration and sulfonation of this compound are not readily found in the surveyed literature.

Nitration: The nitration of aromatic compounds is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. nih.gov The reaction with benzene yields nitrobenzene. For substituted benzenes like methylbenzene, the methyl group directs the incoming nitro group to the ortho and para positions. In highly activated systems, the reaction can be very rapid and may require carefully controlled conditions to avoid multiple substitutions and side reactions. For instance, the nitration of mesitylene (B46885) (1,3,5-trimethylbenzene) is a key step in the synthesis of 2,4,6-trimethylaniline. wikipedia.org

Sulfonation: Sulfonation of aromatic rings is typically achieved using fuming sulfuric acid (a solution of SO₃ in concentrated sulfuric acid). The electrophile in this reversible reaction is sulfur trioxide (SO₃). The sulfonation of various methoxy-substituted benzenes has been studied, revealing that the position of the sulfonic acid group is influenced by the substitution pattern on the ring. google.com For example, 1,3,5-trimethylbenzene can be sulfonated to produce 1,3,5-trimethylbenzene-2-sulfonic acid.

Due to the absence of specific research data for this compound, a data table for its transformation reactions cannot be compiled.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

A thorough search for experimental data for 2-Methoxy-1,3,4-trimethylbenzene, also known as 2,3,6-trimethylanisole, did not yield specific chemical shift or coupling constant information. chemsrc.com Consequently, the creation of data tables for ¹H and ¹³C NMR and a detailed analysis based on experimental results cannot be provided.

Solid-State ¹³C CP/MAS NMR for Bulk Structural Characterization

While general principles of these NMR techniques are well-established, applying them to this compound without actual spectral data would be purely theoretical and fall outside the scope of reporting factual research findings.

Mass Spectrometry (MS)

Similarly, specific high-resolution mass spectrometry data, including exact mass determination and detailed fragmentation patterns for this compound, is not available in the public domain. The NIST WebBook entry for this compound's CAS number, 21573-36-4, does not list mass spectrometry data, offering only gas chromatography information. nist.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis

Without access to experimental HRMS data, a factual analysis of the compound's fragmentation behavior under mass spectrometric conditions cannot be conducted. While data exists for isomers like 2-methoxy-1,3,5-trimethylbenzene, it cannot be accurately extrapolated to the title compound. nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing both qualitative and quantitative information.

In the context of this compound, GC-MS is instrumental for:

Purity Assessment: The technique can effectively separate the main compound from any impurities, starting materials, or by-products from its synthesis. A product with a purity of 98% is commercially available. sigmaaldrich.com The NIST Chemistry WebBook provides gas chromatography data for this compound, which serves as a reference for its retention time under specific chromatographic conditions. nist.gov

Mixture Analysis: When this compound is a component in a complex mixture, such as in essential oils or industrial solvents, GC-MS allows for its identification and quantification. The mass spectrum of the compound, characterized by its specific mass-to-charge ratio (m/z) fragments, acts as a molecular fingerprint.

The analysis of related trimethylbenzene isomers, such as 1,2,4-trimethylbenzene (B165218), has been successfully demonstrated using GC-MS for determining their presence in various matrices, including serum. nih.govpsu.edu This highlights the technique's sensitivity and applicability for trace-level detection. The general methodology involves sample extraction, separation on a capillary column, and detection by a mass spectrometer, often using electron impact ionization. psu.edu

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups and ascertain the vibrational modes of a molecule. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its specific structural features.

Key expected vibrational modes for this compound include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. Alkyl C-H stretching from the three methyl groups would be observed in the 2975-2845 cm⁻¹ range. docbrown.info

C=C Stretching: The stretching vibrations of the benzene (B151609) ring are expected to produce absorption bands in the 1600-1450 cm⁻¹ region. docbrown.info

C-O Stretching: The ether linkage (Ar-O-CH₃) will give rise to a strong, characteristic C-O stretching band, typically in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

C-H Bending: Out-of-plane C-H bending vibrations of the substituted benzene ring can provide information about the substitution pattern and are typically found in the 900-675 cm⁻¹ region. docbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. For this compound, the benzene ring constitutes the primary chromophore.

The UV-Vis spectrum is expected to show absorption bands characteristic of a substituted benzene ring. The methoxy (B1213986) and trimethyl substituents will influence the position and intensity of these bands due to their electronic effects on the aromatic system. Generally, substituted benzenes exhibit two main absorption bands:

A strong primary band (E-band) around 200-220 nm.

A weaker secondary band (B-band) with fine structure, typically between 240-280 nm.

The NIST WebBook provides UV/Vis spectral data for related compounds like 1,2,4-trimethoxybenzene (B152335) and 1-methoxy-2-methylbenzene, which show absorption maxima in the 270-290 nm range. nist.govnist.gov This suggests that this compound would also exhibit absorption in this region due to its similar substituted benzene structure. The study of electronic transitions in trisubstituted benzenes further supports the expected spectral characteristics in the near-ultraviolet region. acs.org

X-ray Diffraction (XRD) and Crystallographic Studies of Derivatives

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid. While XRD data for this compound itself is not prevalent, studies on its derivatives provide valuable structural information.

Powder X-ray diffraction (PXRD) is a powerful tool for identifying the crystalline phases of a solid sample and can be used to characterize the bulk material. The PXRD pattern is unique to a specific crystalline compound and can be used for phase identification by comparing it to a database of known patterns. Studies on related compounds, such as a tetrahydroquinoline derivative, have utilized PXRD to determine the crystal system and unit cell parameters. researchgate.net This technique is also employed to study the crystal structure of various organic materials, like melamine, and can be used in conjunction with single-crystal XRD for comprehensive structural analysis. researchgate.net

Thermal Analysis Techniques for Stability Studies (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to evaluate the thermal stability of a compound and to study its decomposition profile.

For this compound, a TGA experiment would reveal the temperature at which it begins to decompose and the subsequent mass loss steps. This information is critical for understanding the material's thermal stability and for determining its upper-temperature limit for various applications. While specific TGA data for this compound is not available, studies on other substituted aromatic compounds demonstrate the utility of this technique. For example, the TGA of 2,4,6-tris(4-iodophenyl)-1,3,5-trimethylbenzene showed a single degradation step starting at approximately 320 °C. mdpi.com TGA is a standard method for analyzing organic materials and can determine parameters like moisture, volatiles, and ash content. eltra.com

Electron Microscopy (SEM, TEM) for Morphological Analysis of Related Materials

A comprehensive search of scientific literature and databases did not yield any specific studies that have utilized Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) for the morphological analysis of this compound itself. This is likely because this compound is a liquid at room temperature, and these techniques are typically employed to investigate the surface topography and internal structure of solid materials.

However, electron microscopy is a powerful tool for characterizing the morphology of materials that might be synthesized from or incorporate aromatic compounds similar in structure to this compound. For instance, polymers, metal-organic frameworks (MOFs), or nanomaterials derived from substituted benzene rings are frequently analyzed using SEM and TEM.

General Principles of SEM and TEM in Materials Science:

Scanning Electron Microscopy (SEM): This technique provides high-resolution images of a sample's surface. A focused beam of electrons is scanned across the material, and the resulting interactions—such as the emission of secondary electrons—are detected to form an image. SEM is invaluable for determining surface features like texture, porosity, and particle size distribution.

Transmission Electron Microscopy (TEM): In TEM, a beam of electrons is transmitted through an ultra-thin specimen. The interactions of the electrons with the material are used to form an image, providing detailed information about the internal structure, crystallinity, and arrangement of atoms within the material.

While no direct data exists for this compound, the table below illustrates the type of data that could be generated if it were used as a precursor or component in a solid material and subsequently analyzed by SEM and TEM.

Hypothetical Morphological Data for a Material Derived from a Trimethylbenzene Analogue

ParameterTechniqueHypothetical ObservationSignificance
Particle SizeSEM100-500 nmIndicates the scale of the material's constituent particles.
Surface TopographySEMRough, with visible poresSuggests a high surface area, which could be relevant for catalytic or adsorption applications.
Internal StructureTEMCrystalline domains within an amorphous matrixReveals the degree of order within the material at the nanoscale.
Layer SpacingTEMd-spacing of 0.34 nmCould indicate graphitic-like structures if the aromatic rings are incorporated into a layered material.

It is important to reiterate that the data in the table is purely illustrative of the capabilities of SEM and TEM and is not based on experimental results for materials directly related to this compound, as no such results could be located.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as 2-Methoxy-1,3,4-trimethylbenzene. These calculations solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to study the electronic structure, reactivity, and potential reaction mechanisms of organic molecules. For a substituted benzene (B151609) like this compound, DFT can be employed to calculate key reactivity descriptors that govern its chemical behavior.

These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. Other descriptors such as ionization potential, electron affinity, and global hardness can also be derived to provide a comprehensive reactivity profile.

Furthermore, DFT is instrumental in mapping reaction pathways. By locating transition states and calculating activation energies, researchers can predict the feasibility and kinetics of potential reactions, such as electrophilic aromatic substitution or oxidation of the methyl groups. While specific DFT studies on the reaction energetics of this compound are not widely published, the methodology is well-established. For instance, studies on related molecules like dibromomesitylene use DFT to determine the rotational barriers of methyl groups, indicating that the potential V6 for a methyl group symmetrically located between two substituents is small. nih.gov

Table 1: Representative Reactivity Descriptors Calculated via DFT (Note: The following values are illustrative for a molecule of this type and not from a specific study on this compound.)

DescriptorTypical Calculated ValueSignificance
HOMO Energy -8.5 eVElectron-donating capability
LUMO Energy -0.5 eVElectron-accepting capability
HOMO-LUMO Gap 8.0 eVChemical reactivity and stability
Ionization Potential 8.5 eVEnergy required to remove an electron
Electron Affinity 0.5 eVEnergy released upon gaining an electron
Global Hardness 4.0 eVResistance to change in electron distribution

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters beyond fundamental physical constants. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), offer higher accuracy than DFT for certain properties but are significantly more computationally demanding.

For molecules with complex electronic structures, such as those with open-shell character or strong electron correlation, high-level ab initio calculations are often necessary. arxiv.org For example, GW calculations, an advanced ab initio method, have been used to characterize the complex electronic structure of the benzene radical anion in solution, providing physically meaningful one-electron energy levels that are not formally accessible through standard DFT. arxiv.org Such methods could be applied to this compound to obtain highly accurate benchmarks for its electronic properties or to study its excited states and photochemical behavior.

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed insight into the dynamic behavior and intermolecular interactions of substances in condensed phases (liquid or solid).

For this compound, MD simulations could be used to investigate:

Solvation: How individual molecules interact with various solvents.

Aggregation: The tendency of molecules to self-associate in a non-polar environment.

Crystal Packing: Predicting the solid-state structure by simulating the crystallization process and analyzing the intermolecular forces, such as van der Waals interactions, that stabilize the crystal lattice. nih.gov

These simulations rely on force fields, which are sets of empirical parameters that define the potential energy of the system. The accuracy of the MD simulation is highly dependent on the quality of the force field used.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can be invaluable for structure elucidation and interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, theoretical chemical shifts can be obtained. These calculated values, when compared with experimental data, can help confirm structural assignments. organicchemistrydata.org

IR Frequencies: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. This allows for the assignment of specific vibrational modes to the observed experimental bands.

Table 2: Comparison of Typical Experimental and Hypothetical Predicted ¹H NMR Chemical Shifts

Proton EnvironmentTypical Experimental Shift (ppm)Hypothetical Calculated Shift (ppm)
Aromatic C-H 6.8 - 7.26.9 - 7.3
Methoxy (B1213986) (-OCH₃) 3.7 - 3.93.8
Methyl (-CH₃) 2.1 - 2.42.2 - 2.5

Structure-Activity Relationship (SAR) Modeling based on Computational Descriptors

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used extensively in medicinal chemistry and toxicology to correlate the chemical structure of a compound with its biological activity or other properties. uni-bonn.denih.gov These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured activity.

The process involves:

Descriptor Calculation: A wide range of computational descriptors are generated for a series of molecules. nih.govresearchgate.net These can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Molecular shape, volume, surface area, and quantum-chemical descriptors like dipole moment or HOMO/LUMO energies.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a predictive model. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

For this compound, if it were part of a series of compounds tested for a specific biological activity, SAR modeling could identify the key structural features (e.g., the position of the methoxy group, the steric bulk of the methyl groups) that are critical for that activity.

Table 3: Examples of Computational Descriptors Used in SAR/QSAR Modeling

Descriptor ClassExample DescriptorInformation Encoded
Constitutional (1D) Molecular WeightSize of the molecule
Topological (2D) Wiener IndexMolecular branching
Geometric (3D) Molecular Surface AreaShape and size in 3D space
Electrostatic (3D) Dipole MomentPolarity and charge distribution
Quantum-Chemical LUMO EnergyElectrophilicity, reactivity

Theoretical Analysis of Intramolecular Cooperativity and Non-Covalent Interactions

Theoretical methods are used to analyze these subtle forces:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to find bond critical points, which can characterize weak interactions like hydrogen bonds or van der Waals contacts. researchgate.net

Non-Covalent Interaction (NCI) Plot: This is a visualization technique that highlights regions of non-covalent interactions in real space, distinguishing between attractive (e.g., hydrogen bonding) and repulsive (e.g., steric clash) interactions. mdpi.com

Symmetry-Adapted Perturbation Theory (SAPT): This method can decompose the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion, providing deep insight into the nature of the interaction. researchgate.net

Analysis of this compound would likely focus on the steric hindrance and potential weak C-H···O interactions between the methoxy group and the methyl groups at positions 1 and 4, which would dictate the preferred rotational angle of the methoxy group relative to the benzene ring.

Derivatization and Functionalization Strategies for Advanced Materials and Molecular Assemblies

Synthesis of Novel 2-Methoxy-1,3,4-trimethylbenzene Analogues

The synthesis of novel analogues of this compound is primarily achieved through two main routes: the introduction of additional functional groups onto the aromatic ring and the chemical modification of its methyl and methoxy (B1213986) substituents. These derivatizations are crucial for tuning the molecule's electronic properties, steric profile, and capacity for intermolecular interactions.

Introduction of Additional Functional Groups on the Aromatic Ring

The introduction of new functional groups onto the benzene (B151609) ring of this compound is governed by the principles of electrophilic aromatic substitution. The existing methoxy and methyl groups are both activating and ortho-, para-directing. chemguide.co.ukwikipedia.org In the case of this compound, the positions open for substitution are C5 and C6. The methoxy group at C2 and the methyl groups at C1, C3, and C4 collectively exert a strong directing influence.

Standard electrophilic substitution reactions can be employed to introduce a variety of functional groups. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of 5-nitro- and 6-nitro-2-methoxy-1,3,4-trimethylbenzene. libretexts.org Halogenation, using reagents like bromine or chlorine in the presence of a Lewis acid catalyst, would similarly lead to substitution at the available ring positions. chemguide.co.uk Friedel-Crafts acylation and alkylation reactions could also be utilized to introduce keto or new alkyl functionalities, although the highly substituted nature of the ring might necessitate carefully optimized reaction conditions to overcome steric hindrance. stackexchange.com

A summary of potential electrophilic substitution reactions on this compound is presented below:

Reaction TypeReagentsExpected Major Products
NitrationHNO₃, H₂SO₄5-Nitro-2-methoxy-1,3,4-trimethylbenzene, 6-Nitro-2-methoxy-1,3,4-trimethylbenzene
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃5-Bromo-2-methoxy-1,3,4-trimethylbenzene, 6-Chloro-2-methoxy-1,3,4-trimethylbenzene
Friedel-Crafts AcylationRCOCl, AlCl₃5-Acyl-2-methoxy-1,3,4-trimethylbenzene, 6-Acyl-2-methoxy-1,3,4-trimethylbenzene

Chemical Modifications of Methyl and Methoxy Substituents

The methyl and methoxy groups of this compound offer additional sites for chemical modification, expanding the range of accessible derivatives.

Modification of Methyl Groups: The methyl groups can undergo oxidation to introduce carbonyl or carboxyl functionalities. The use of oxidizing agents such as potassium permanganate (B83412) or ceric ammonium (B1175870) nitrate (B79036) can convert the methyl groups to carboxylic acids. thieme-connect.degoogle.com Selective oxidation of one methyl group over the others can be challenging but may be achieved by controlling reaction conditions or through regioselective methods like electrochemical oxidation. nih.gov Radical-mediated benzylic halogenation, for example using N-bromosuccinimide (NBS) under UV irradiation, can introduce a halogen atom onto a methyl group, which can then be further transformed into other functional groups like alcohols, ethers, or amines. researchgate.net

Modification of the Methoxy Group: The methoxy group can be cleaved to reveal a phenolic hydroxyl group through demethylation. wikipedia.org This is a common transformation in natural product synthesis and can be achieved using various reagents such as boron tribromide (BBr₃), pyridinium (B92312) hydrochloride, or by heating with strong acids. wikipedia.orggoogle.com The resulting phenol (B47542) is a versatile intermediate for further functionalization, for instance, through etherification (Williamson ether synthesis) or esterification reactions. Catalytic methods for demethylation using reagents like γ-alumina are also being explored for their environmental benefits. google.com

Rational Design and Synthesis of Supramolecular Structures

The this compound scaffold, with its defined substitution pattern and potential for further functionalization, is an attractive building block for the rational design and synthesis of supramolecular structures. Its shape and electronic properties can be harnessed to create molecular receptors and to study the fundamental principles of non-covalent interactions in organized assemblies.

Utilization of the this compound Scaffold in Molecular Receptor Design

While specific examples of molecular receptors built directly from this compound are not extensively documented, its structural features make it a promising candidate for such applications. The rigid aromatic core can serve as a preorganized platform for the attachment of binding sites. For example, by introducing functional groups capable of hydrogen bonding, such as amides or carboxylic acids, at the periphery of the molecule, it could be incorporated into larger host structures like molecular tweezers or clips. nih.govmdpi.comnih.gov

The design of such receptors would involve the strategic placement of recognition elements on derivatives of this compound. For instance, functionalization at the 5- and 6-positions with groups that can engage in hydrogen bonding or π-stacking interactions could lead to the formation of a cavity suitable for the binding of small guest molecules. The synthesis of such receptors would likely follow a modular approach, where the functionalized this compound core is coupled with other molecular components.

Studies of Hydrogen Bonding and Other Non-Covalent Interactions in Organized Assemblies

The study of non-covalent interactions in organized assemblies of this compound derivatives is crucial for understanding their self-assembly behavior and for the design of crystalline materials with desired properties. The presence of a methoxy group and multiple methyl groups allows for a variety of weak interactions, including hydrogen bonds, C-H···π interactions, and van der Waals forces.

Preparation of Organometallic Complexes Featuring this compound Derivatives as Ligands

The incorporation of this compound derivatives as ligands in organometallic complexes opens up possibilities for their use in catalysis and materials science. The aromatic ring can coordinate to a metal center in a η⁶-fashion, or the molecule can be functionalized with donor atoms to act as a chelating ligand.

The synthesis of such complexes would typically involve the reaction of a suitable derivative of this compound with a metal precursor. mt.com For η⁶-coordination, a common method is the displacement of a weakly bound ligand from a metal complex by the arene. For example, reacting this compound with a complex like (η⁶-benzene)₂Ru²⁺ could potentially lead to ligand exchange and the formation of a [ (η⁶-2-methoxy-1,3,4-trimethylbenzene)Ru ]-containing species.

Alternatively, functionalization of the this compound scaffold with groups containing donor atoms such as phosphorus, nitrogen, or sulfur would allow for the synthesis of a wide range of coordination compounds. nsu.rubritannica.com For instance, the introduction of a phosphine (B1218219) group via lithiation followed by reaction with a chlorophosphine would yield a ligand capable of coordinating to a variety of transition metals. The electronic and steric properties of such ligands, and consequently the properties of the resulting metal complexes, could be fine-tuned by the substitution pattern on the aromatic ring. While specific examples with this compound are scarce, the general principles of organometallic synthesis are well-established and applicable. utc.eduresearchgate.net

Polymer Precursor Chemistry and Synthesis of High-Performance Materials

The exploration of novel monomers and precursors is a cornerstone of advanced materials science, driving the development of high-performance polymers with tailored properties. Within the vast landscape of aromatic compounds, substituted benzenes are of particular interest due to their inherent thermal stability and the versatility of their functional groups for polymerization reactions. This section focuses on the chemical compound this compound and its potential role in polymer precursor chemistry.

While the direct application of this compound as a monomer or precursor in the synthesis of high-performance materials is not extensively documented in publicly available scientific literature, its molecular structure offers several avenues for derivatization and functionalization. The presence of a methoxy group (-OCH₃) and three methyl groups (-CH₃) on a benzene ring provides reactive sites that can be chemically modified to introduce polymerizable functionalities.

Potential Functionalization Strategies:

The transformation of this compound into a viable polymer precursor would necessitate the introduction of reactive groups capable of undergoing polymerization. Based on the chemistry of analogous aromatic compounds, several strategies could be hypothetically employed:

Oxidation of Methyl Groups: The methyl groups on the aromatic ring could be oxidized to form carboxylic acid or aldehyde functionalities. These groups are versatile handles for subsequent polymerization reactions, such as polyester (B1180765) or polyimide synthesis. For instance, controlled oxidation could potentially yield mono-, di-, or tri-carboxylic acid derivatives, which could then serve as multifunctional monomers to create cross-linked or hyperbranched polymers.

Halogenation: The aromatic ring can be subjected to electrophilic halogenation (e.g., bromination or chlorination). The resulting halo-aromatic compound can then be used in various cross-coupling reactions, such as Suzuki or Sonogashira coupling, to build up larger polymeric structures. The position of halogenation would be directed by the existing methoxy and methyl substituents.

Nitration and Subsequent Reduction: Nitration of the aromatic ring, followed by reduction of the nitro group to an amine, would yield an amino-functionalized derivative. This amine could then serve as a monomer in the synthesis of polyamides or polyimides, which are classes of high-performance polymers known for their excellent thermal and mechanical properties.

Demethylation of the Methoxy Group: The methoxy group could be cleaved to yield a phenolic hydroxyl group. Phenolic compounds are precursors to a wide range of polymers, including phenoxy resins and certain types of polyesters and polycarbonates.

These potential derivatization pathways highlight the theoretical versatility of this compound as a starting material for polymer precursors. The specific reaction conditions would need to be carefully optimized to achieve the desired functionalization selectively.

Illustrative Data on Potential Polymer Precursors:

The following tables provide hypothetical data for potential polymer precursors derived from this compound. It is important to note that this data is illustrative and intended to represent the types of information that would be critical in evaluating such compounds for polymer synthesis.

Table 1: Hypothetical Functionalized Derivatives of this compound

Derivative NameMolecular FormulaMolecular Weight ( g/mol )Functional Group for PolymerizationPotential Polymer Class
This compound-5-carboxylic acidC₁₁H₁₄O₃194.23Carboxylic AcidPolyester, Polyamide
5-Amino-2-methoxy-1,3,4-trimethylbenzeneC₁₀H₁₅NO165.23AminePolyamide, Polyimide
5-Bromo-2-methoxy-1,3,4-trimethylbenzeneC₁₀H₁₃BrO229.11BromoPolyarylene (via coupling)
2,3,6-Trimethyl-4-methoxyphenolC₁₀H₁₄O₂166.22Phenolic HydroxylPhenoxy Resin, Polycarbonate

Table 2: Illustrative Polymerization Reaction Parameters

PrecursorCo-monomerPolymerization TypeCatalyst/InitiatorTemperature (°C)Resulting Polymer (Hypothetical)
This compound-5-carboxylic acidEthylene GlycolPolycondensationp-Toluenesulfonic acid180-220Aromatic Polyester
5-Amino-2-methoxy-1,3,4-trimethylbenzeneTerephthaloyl chloridePolycondensation-0-25Aromatic Polyamide
5-Bromo-2-methoxy-1,3,4-trimethylbenzene1,4-Phenylenediboronic acidSuzuki CouplingPd(PPh₃)₄80-100Poly(phenylene) derivative

The successful synthesis of high-performance materials from this compound would depend on the efficient and selective introduction of these polymerizable functional groups and the subsequent control over the polymerization process. Further research would be required to establish viable synthetic routes and to characterize the properties of any resulting polymers to determine their suitability for advanced applications.

Advanced Applications in Chemical Research

Catalysis and Ligand Design in Organic Synthesis

The design of ligands is crucial for controlling the outcome of transition metal-catalyzed reactions, influencing selectivity, activity, and stability.

There is currently no significant body of research available that details the use of 2-Methoxy-1,3,4-trimethylbenzene as a ligand in transition metal-catalyzed reactions. The steric and electronic properties endowed by the methoxy (B1213986) and trimethyl-substituted benzene (B151609) ring could theoretically influence a metal center, but specific examples or studies demonstrating this role are not found in current literature.

Consistent with the lack of information on its role as a ligand, there are no specific, documented applications of this compound as a catalyst or part of a catalytic system for organic transformations. Research in this area appears to be focused on other substituted aromatic compounds.

Materials Science Innovations

The development of new materials often relies on novel monomers and precursors that impart unique properties to the resulting products.

While related compounds like 1,2,4-trimethylbenzene (B165218) (pseudocumene) are known precursors for high-performance polymers, there is no available research indicating that this compound is utilized as a monomer or precursor for creating advanced polymeric materials. The influence of its specific substitution pattern on polymerization or final material properties has not been a subject of published research.

The development of photopatternable materials is a key area in electronics manufacturing. However, a review of scientific and patent literature does not show any connection between this compound and the innovation or development of photopatternable silicones for electronic applications.

Method Development in Analytical Chemistry

The use of specific molecules can be instrumental in developing new analytical methods, for example, as standards, reagents, or matrices. Currently, there is no published research that describes a role for this compound in the development of new methods within the field of analytical chemistry. Basic analytical data, such as that for gas chromatography, is available for the compound itself. nist.gov

Use as Internal Standards in Chromatographic Analysis

In quantitative chromatographic techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), internal standards are crucial for achieving accurate and reliable results. An internal standard is a compound of known concentration that is added to a sample to correct for variations in sample injection, extraction efficiency, and instrument response. The ideal internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample and can be clearly separated from other components.

While direct citations for the use of this compound as an internal standard are not prevalent in the reviewed literature, its properties make it a plausible candidate for such applications, particularly in the analysis of other aromatic compounds. For an internal standard to be effective, it should co-elute near the analytes of interest without overlapping with them. Given that deuterated analogs of aromatic compounds like benzene, ethylbenzene, and naphthalene (B1677914) are used as internal standards in the analysis of gasoline, it is conceivable that a methoxy-substituted trimethylbenzene could serve a similar purpose in specific analyses of complex aromatic mixtures. shimadzu-webapp.eu The choice of an internal standard is highly dependent on the specific matrix and the target analytes. For instance, in the analysis of trimethylbenzene isomers, n-hexylbenzene has been used as an internal standard.

The effectiveness of an internal standard is demonstrated by its ability to compensate for variations during the analytical process. By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, analysts can correct for errors, leading to more precise and accurate quantification. qualitychecksrl.com

Inclusion in Proficiency Testing Schemes for Organic Solvent Detection

Proficiency testing (PT) is a critical component of laboratory quality assurance. It involves the use of inter-laboratory comparisons to determine the performance of individual laboratories for specific tests or measurements and to monitor laboratories' continuing performance. In the context of organic solvent detection, PT schemes typically involve distributing a sample containing a known concentration of one or more solvents to participating laboratories for analysis.

Proficiency testing schemes for organic solvents often include a range of compounds representative of common industrial and environmental contaminants. These can include alkanes, alcohols, aromatic hydrocarbons, esters, and ethers. dguv.de For example, a proficiency testing scheme for volatile organic compounds (VOCs) might include substances such as n-butyl acetate, 2-butoxyethyl acetate, and various ketones and aldehydes. dguv.de While specific inclusion of this compound in widely published PT schemes is not documented, its isomers, such as 1,2,3-trimethylbenzene (B126466), 1,2,4-trimethylbenzene, and 1,3,5-trimethylbenzene, are listed as examples of aromatic compounds that may be included in such schemes. dguv.de

The selection of compounds for a PT scheme is based on their relevance to occupational and environmental health. For instance, some schemes focus on volatile organic compounds found in indoor air or natural waters. qualitychecksrl.comdguv.de The evaluation of laboratory performance in these schemes is essential for ensuring the reliability of data used for regulatory compliance and risk assessment.

Scintillator Applications in Particle Physics Experiments (referring to isomers, but general principles)

Organic liquid scintillators are fundamental components of many particle physics experiments, particularly in the detection of neutrinos. These scintillators work by converting the energy of ionizing radiation into flashes of light, which are then detected by photosensors. The primary component of a liquid scintillator is the solvent, which typically constitutes the bulk of the mixture. Aromatic hydrocarbons are often chosen as solvents due to their efficient energy transfer properties.

While there is no specific information on the use of this compound as a scintillator solvent, its isomers, particularly 1,2,4-trimethylbenzene (pseudocumene), have been widely used in this capacity. mpg.de Benzene and its derivatives, such as toluene, xylene, and pseudocumene, are known to be effective scintillator solvents. mpg.de The fundamental principle involves the excitation of the π-electron system of the aromatic ring by an energetic particle. This excitation energy is then efficiently transferred to a fluorescent solute (a fluor or wavelength shifter), which de-excites by emitting photons, typically in the visible range, that can be detected.

The choice of a scintillator solvent is dictated by several factors, including high light yield, good transparency to its own emission, and a short fluorescence decay time. Safety considerations, such as a high flash point and low toxicity, are also increasingly important, leading to the development of safer alternatives like linear alkylbenzene (LAB). mpg.de The general principles of scintillation would apply to this compound, although its specific performance characteristics, such as light yield and attenuation length, would need to be experimentally determined to assess its suitability as a scintillator solvent.

Environmental Chemistry and Biotransformation Research

Occurrence and Distribution in Environmental Compartments

2-Methoxy-1,3,4-trimethylbenzene, also known as 2,3,5-trimethylanisole, is a methoxy (B1213986) derivative of a trimethylbenzene. While direct data on the environmental presence of this compound is scarce, information on its parent compounds, trimethylbenzenes (TMBs), provides insight into its likely distribution. TMBs are recognized as components of petroleum products and are used in various industrial applications, leading to their release into the environment through road runoff and urban stormwater. ca.gov

TMB isomers have been detected in groundwater and surface water in various locations. For instance, in Minnesota, all three TMB isomers (1,2,3-TMB, 1,2,4-TMB, and 1,3,5-TMB) have been found in both groundwater and surface water. health.state.mn.us Similarly, Wisconsin groundwater has shown contamination with 1,2,4-TMB and 1,3,5-TMB. ca.gov New York State has established a groundwater standard of 5 µg/L for each of the individual TMB isomers. epa.gov Given that this compound is a derivative of 1,2,4-trimethylbenzene (B165218), its presence can be anticipated in environments contaminated with this isomer. The compound's estimated Henry's Law constant suggests it will likely volatilize from surface waters. ca.gov

Table 1: Detection of Trimethylbenzene Isomers in Water

LocationWater TypeIsomerMaximum Concentration
MinnesotaGroundwater1,3,5-TMB790 µg/L
MinnesotaGroundwater1,2,4-TMB218 µg/L
MinnesotaGroundwater1,2,3-TMB0.0415 µg/L
MinnesotaSurface Water1,3,5-TMB1.1 µg/L
MinnesotaSurface Water1,2,4-TMB5.2 µg/L
MinnesotaSurface Water1,2,3-TMB0.1 µg/L
WisconsinGroundwater1,3,5-TMB3.9 mg/L
WisconsinGroundwater1,2,4-TMB5.8 mg/L

Data sourced from Minnesota Department of Health and Wisconsin Department of Natural Resources reports. ca.govhealth.state.mn.us

The presence of this compound in indoor air is linked to the volatilization of its parent compounds, trimethylbenzenes, from various sources. Trimethylbenzenes are constituents of products such as paints, surface coatings, printing inks, and cleaning fluids. ca.gov Vehicle emissions are also a significant source of TMBs in the environment. nj.gov

A study conducted in New Jersey detected 1,2,4-trimethylbenzene and 1,3,5-trimethylbenzene in the indoor air of residences and a commercial property. cdc.gov The study concluded that the presence of these compounds was not linked to site-specific contamination, suggesting that common indoor sources or ambient air pollution were the likely origins. cdc.gov Another study in Canada found that while indoor air levels of 1,2,4-TMB had decreased over time, likely due to improved vehicle emission standards, it was still a detectable volatile organic compound (VOC). ca.gov

Table 2: Indoor Air Concentrations of Trimethylbenzene Isomers

LocationIsomerMean Concentration (µg/m³)
Canada (Recent Survey)1,2,4-TMB1.37
Canada (1992 Survey)1,2,4-TMB11.5
Canada (Recent Survey)1,2,3-TMB1.58

Data from a Canadian national health survey. ca.gov

Advanced Methodologies for Environmental Monitoring and Analysis

The environmental monitoring of this compound and its parent compounds relies on advanced analytical techniques capable of detecting and quantifying volatile organic compounds (VOCs) at low concentrations. The standard methods for analyzing trimethylbenzenes in environmental samples, such as water and air, are well-established. nih.gov

For water samples, EPA Method 524.2 is commonly used for the analysis of purgeable organic compounds, including trimethylbenzene isomers. ca.gov This method involves purge and trap gas chromatography (GC) coupled with mass spectrometry (MS). nih.gov For soil and water samples from storage tank sites, EPA Methods 5035/8260B or 5030B/8260B are often specified for the analysis of benzene (B151609), toluene, ethylbenzene, and xylenes (B1142099) (BTEX), as well as trimethylbenzenes. dep.state.pa.us

In air quality monitoring, both active and passive sampling methods are employed. eaht.org Active sampling involves drawing air through an adsorbent tube, followed by thermal desorption and analysis by GC with a flame ionization detector (FID) or MS. eaht.org Passive diffusive samplers are also used for collecting time-weighted average concentrations of VOCs, with subsequent analysis by GC. eaht.org These methods provide the necessary sensitivity to detect trimethylbenzenes in the sub-ppb range. eaht.org

Table 3: Common Analytical Methods for Trimethylbenzenes

MethodMatrixTechnique
EPA Method 524.2Drinking Water, Groundwater, Surface WaterPurge and Trap GC/MS
EPA Method 8260BWater, Soil, WasteGC/MS for Volatile Organic Compounds
EPA Method 5030BAqueous SamplesPurge and Trap for GC/MS
EPA Method 5035Solid SamplesClosed-System Purge and Trap and Extraction for Volatile Organics
NIOSH MethodsAirGC with various detectors (FID, PID)

This table summarizes common EPA and NIOSH methods used for the analysis of volatile organic compounds including trimethylbenzenes. ca.govnih.govdep.state.pa.us

Interdisciplinary Research Perspectives

Biomedical Research: Investigation as Volatile Organic Compound (VOC) Biomarkers for Disease Detection

Volatile Organic Compounds (VOCs) in exhaled breath are products of metabolic processes and can serve as non-invasive biomarkers for diagnosing and monitoring diseases. nih.govowlstonemedical.com The analysis of these compounds provides a metabolic window into the body's physiological state. nih.gov Research has identified over 1,000 VOCs in human breath, which can indicate disease onset and progression. owlstonemedical.com

In this context, trimethylbenzenes have been investigated as potential biomarkers. In a study on gastric cancer, 1,2,3-trimethylbenzene (B126466) was identified as a VOC that showed significant differences between patient and control groups. nih.gov Furthermore, VOCs are being explored for the detection of liver disease, with studies identifying panels of compounds that correlate with disease severity. technologynetworks.com While much of the research focuses on complex VOC profiles or "smell prints" rather than single compounds, the presence of specific aromatic hydrocarbons like TMBs in these profiles highlights their diagnostic potential. nih.gov The use of advanced analytical techniques and electronic noses (e-noses) allows for the detection of these biomarkers at trace concentrations, typically in the parts-per-billion by volume (ppbv) range. nih.gov

Toxicological Studies: Mechanistic Understanding of Metabolic Pathways and Cellular Interactions

Toxicological research on TMB isomers has been crucial for understanding their health effects. Studies in laboratory animals have shown that the different isomers exhibit similar toxicological profiles, affecting the nervous, respiratory, and hematological systems. health.state.mn.usepa.gov Key findings from toxicological reviews include:

Neurotoxicity : Central nervous system effects, such as decreased pain sensitivity and cognitive disturbances, are among the most consistently observed effects in animal studies. health.state.mn.usepa.gov

Respiratory Effects : Inhalation exposure can lead to respiratory irritation. ca.gov

Developmental Effects : At exposure levels higher than those causing neurological effects, both 1,2,4-TMB and 1,3,5-TMB have been observed to cause effects in pregnant animals and their developing fetuses, including reduced fetal body weight. epa.govresearchgate.net

These studies form the basis for establishing health-protective guidance and exposure limits. health.state.mn.us

Understanding the metabolism of TMBs is fundamental to toxicology. In vivo studies, particularly with 1,2,4-trimethylbenzene (B165218) (pseudocumene) in rats, have provided detailed insights into its metabolic fate.

Following oral administration in rats, 1,2,4-TMB is rapidly absorbed and widely distributed, with the highest concentrations found in adipose tissue. nih.gov The compound is also rapidly metabolized and eliminated, with over 99% of the radioactivity from a labeled dose recovered in the urine within 24 hours. nih.gov The primary metabolic pathway involves the oxidation of the methyl groups to form dimethylbenzyl alcohols and dimethylbenzoic acids. The latter is then conjugated with glycine (B1666218) to form dimethylhippuric acids before excretion. nih.gov

A study on the metabolism of 1,2,4-TMB in rats identified a complex mixture of metabolites, with the major ones detailed in the table below. nih.gov

Table 1: Major Urinary Metabolites of 1,2,4-Trimethylbenzene in Rats

Metabolite Percentage of Administered Dose Form of Excretion
3,4-Dimethylhippuric acid 30.2% -
2,4-Dimethylbenzyl alcohol 12.7% Primarily as sulphate and glucuronide conjugates
2,5-Dimethylbenzyl alcohol 11.7% Primarily as sulphate and glucuronide conjugates

Data sourced from Huo et al. (1989) nih.gov

Human volunteer studies confirm that TMB is rapidly absorbed into the bloodstream upon inhalation. nih.gov Elimination from the blood follows a multi-compartment model, indicating distribution into various body tissues, including fat. nih.govnih.gov

Biological monitoring is essential for assessing human exposure to TMBs in occupational settings. who.int The primary methods involve measuring the parent compound in breath or blood and its metabolites in urine. nih.govresearchgate.net

Breath Analysis : TMB levels in exhaled breath peak quickly, within about an hour of exposure starting, making breath sampling suitable for monitoring single tasks or shifts. nih.gov

Urine Analysis : The measurement of urinary metabolites, such as dimethylbenzoic acids (DMBA) or dimethylhippuric acids (DMHA), is a reliable indicator of TMB uptake. nih.govnih.govosha.gov Peak excretion of these metabolites typically occurs 4 to 8 hours after exposure ends. nih.gov Due to the relatively long half-life of these metabolites, they can accumulate over a work week, making post-shift urine samples collected toward the end of the week ideal for assessing average exposure. nih.gov

Studies have demonstrated an excellent correlation between TMB levels in the air and post-shift urinary DMBA concentrations. nih.gov Analytical methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used for the determination of TMB and its metabolites. nih.govwho.int

Table 2: Biological Monitoring Methods for Trimethylbenzene Exposure

Analyte Biological Matrix Recommended Sampling Time Key Findings
Trimethylbenzene (TMB) Breath During or immediately after exposure Levels peak within an hour; suitable for short-term monitoring. nih.gov
Trimethylbenzene (TMB) Blood During or immediately after exposure Rapidly absorbed; may be stored in adipose tissue. nih.gov

Environmental Health Science: Assessment of Human Exposure and Indoor Air Quality

TMB isomers are released into the environment from various sources, including petroleum refineries, vehicle emissions, and industrial products like paints, inks, and cleaning fluids. ca.gov This leads to potential human exposure, particularly in indoor environments where these products are used.

Several studies have assessed indoor air quality for the presence of TMBs. One investigation detected 1,2,4-trimethylbenzene and 1,3,5-trimethylbenzene in the indoor air of residences and commercial buildings. cdc.gov In that specific case, the concentrations were determined to be below levels expected to cause adverse non-cancer health effects. cdc.gov However, the presence of these compounds highlights the importance of monitoring indoor air, as vapor intrusion from contaminated soil or groundwater can be a potential exposure pathway. cdc.gov

Another study focused on children's exposure found that TMB isomers were present in personal air samples, with contributions from both indoor and outdoor sources. ca.gov Assessing exposure is critical as chronic exposure to TMBs is associated with adverse effects on the respiratory and central nervous systems. ca.gov

Application in Chemoinformatics and Database Development for Chemical Properties

Chemoinformatics and the development of comprehensive chemical databases are critical for risk assessment and regulatory toxicology. Government agencies and research institutions compile vast amounts of data on chemicals like the trimethylbenzenes to develop health guidance values. This process involves:

Data Aggregation : Collecting and curating data from human, animal, and in vitro studies.

Toxicological Review : Systematically evaluating the quality and findings of all available studies to identify critical health effects and dose-response relationships. epa.gov

Modeling and Extrapolation : Using pharmacokinetic models and dosimetric adjustments to derive human equivalent concentrations or doses from animal data. health.state.mn.us

Guideline Development : Establishing health-protective reference values such as Reference Concentrations (RfCs), Acute Exposure Guideline Levels (AEGLs), and Health-Based Values (HBVs) that are published in publicly accessible databases like the EPA's Integrated Risk Information System (IRIS). nih.govhealth.state.mn.usepa.gov

These databases, including those from the U.S. EPA, ATSDR, and OEHHA, serve as authoritative resources for public health officials, researchers, and industries to manage chemical exposures and protect human health. epa.govca.govcdc.gov

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Pathways and Sustainable Catalytic Processes

Future research will likely prioritize the development of environmentally benign and efficient synthetic routes to 2-Methoxy-1,3,4-trimethylbenzene. The focus will be on moving away from conventional methods that may involve harsh conditions or hazardous reagents. Key areas of exploration include:

Green Catalysis: The application of green and sustainable catalysts is a cornerstone of modern organic synthesis. scrivenerpublishing.com Research is anticipated to focus on heterogeneous catalysts, which offer advantages in product purification and cost reduction by allowing for easy recovery and recycling. aldeser.org The development of catalysts from renewable resources and the use of greener reaction media will be crucial.

Biocatalysis: Enzymatic synthesis presents an environmentally friendly alternative, mimicking biosynthetic pathways to produce target molecules. scrivenerpublishing.com Future studies could explore the use of engineered enzymes to catalyze the synthesis of this compound and its derivatives with high selectivity and under mild conditions.

Mechanochemistry: This solvent-free method utilizes mechanical energy to induce chemical reactions and has shown promise in preparing catalysts. qub.ac.uk Investigating mechanochemical routes for the synthesis of this compound could lead to more sustainable and energy-efficient processes. qub.ac.uk

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and scalability. The transition from batch to flow processes for the synthesis of this compound could lead to higher yields and purity.

Potential Sustainable Catalytic System Description Anticipated Advantages
Zeolite-based CatalystsMicroporous aluminosilicates that can be tailored for shape-selectivity.High selectivity, thermal stability, and reusability.
Supported Metal NanoparticlesCatalytically active metals dispersed on a high-surface-area support.High activity, potential for multi-functionality, and improved catalyst lifetime.
Immobilized EnzymesEnzymes physically confined or chemically bonded to a solid support.Enhanced stability, reusability, and suitability for continuous processes.

Advanced Characterization of Transient Species and Reaction Intermediates in Complex Environments

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for process optimization and the discovery of new reactions. This requires the use of advanced analytical techniques capable of detecting and characterizing short-lived intermediates. Future research in this area will likely involve:

In Situ Spectroscopy: Techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information about the chemical species present in a reaction mixture.

Time-Resolved Mass Spectrometry: This powerful tool can be used to identify and quantify transient species, offering insights into reaction kinetics and pathways.

Cryogenic Matrix Isolation: This technique allows for the trapping and stabilization of highly reactive intermediates at very low temperatures, enabling their detailed spectroscopic characterization.

Computational Analysis: Quantum chemical calculations can be employed to predict the structures and energies of potential intermediates and transition states, complementing experimental findings.

Understanding the formation and reactivity of intermediates is crucial, as they can be highly reactive and capable of participating in subsequent synthetic transformations. beilstein-journals.org

Integration of Computational and Experimental Approaches for Predictive Modeling and Materials Design

The synergy between computational modeling and experimental work is a powerful paradigm for accelerating scientific discovery. For this compound, this integrated approach can be used to predict its properties and guide the design of new materials.

Predictive Toxicokinetics: Physiologically based toxicokinetic (PBTK) models can be developed to simulate the absorption, distribution, metabolism, and excretion of this compound. nih.gov Such models are valuable for assessing potential human exposure and health risks.

Kinetic Simulation: Detailed kinetic mechanisms can be developed and validated against experimental data to understand the pyrolysis and combustion characteristics of this compound, which is relevant for its potential use as a fuel component. mdpi.com

Materials Design: Computational screening can be used to predict the properties of hypothetical derivatives of this compound for specific applications. For example, quantum mechanical calculations could be used to estimate the electronic and optical properties of new polymers or organic electronic materials derived from this compound.

Integrated Approach Computational Tools Experimental Validation Potential Outcome
Reaction Mechanism ElucidationDensity Functional Theory (DFT), Ab initio methodsIn situ spectroscopy, Kinetic studiesOptimized synthetic routes with higher yields and selectivity.
Material Property PredictionMolecular Dynamics (MD), Quantitative Structure-Property Relationship (QSPR)Spectroscopic analysis, Mechanical testingDesign of novel materials with tailored properties.
Toxicological AssessmentPhysiologically Based Toxicokinetic (PBTK) modelingIn vitro and in vivo studiesInformed risk assessment and safer handling protocols.

Design of Targeted this compound Derivatives for Specific Functional Applications in Materials Science and Biomedicine

The aromatic core and functional groups of this compound make it an attractive scaffold for the synthesis of new functional molecules. Future research is expected to explore the design and synthesis of derivatives with tailored properties for specific applications.

Materials Science: Derivatives could be designed as monomers for high-performance polymers, liquid crystals, or as components of organic light-emitting diodes (OLEDs). The introduction of specific functional groups could be used to tune the material's thermal, mechanical, and photophysical properties.

Biomedicine: The structure of this compound could serve as a starting point for the development of new pharmacologically active compounds. For instance, it could be a fragment in the design of enzyme inhibitors or receptor modulators. The synthesis of a dual PPARα/γ agonist containing a methoxy-phenyl group highlights the potential of such structures in medicinal chemistry. researchgate.net

Comprehensive Environmental Risk Assessment and Development of Novel Remediation Strategies

As with any chemical compound, a thorough understanding of the environmental fate and potential risks of this compound is crucial. While it occurs naturally in coal tar and petroleum, its industrial use necessitates a comprehensive environmental risk assessment. wikipedia.org

Environmental Fate and Transport: Future studies should investigate its persistence in soil and water, its potential for bioaccumulation, and its atmospheric chemistry. Although it is expected to evaporate and break down in the air, its behavior in groundwater is also a key consideration. epa.gov

Toxicity Assessment: A comprehensive toxicological profile, including its effects on various aquatic and terrestrial organisms, is needed. While data exists for the parent compound, 1,2,4-trimethylbenzene (B165218), the influence of the methoxy (B1213986) group needs to be specifically evaluated. fishersci.comepa.govhealth.state.mn.usepa.gov

Remediation Strategies: In case of environmental contamination, effective remediation strategies will be required. Research into bioremediation using microorganisms capable of degrading this compound, as well as advanced oxidation processes (AOPs) for its removal from water, should be pursued.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.